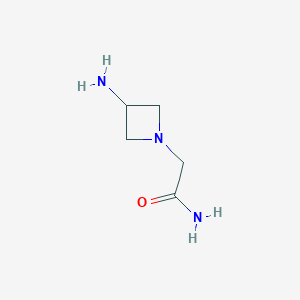

2-(3-Aminoazetidin-1-yl)acetamide

Description

BenchChem offers high-quality 2-(3-Aminoazetidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminoazetidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-4-1-8(2-4)3-5(7)9/h4H,1-3,6H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAJVWRQOKNUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of 2-(3-Aminoazetidin-1-yl)acetamide: A Technical Guide for Drug Discovery

A Senior Application Scientist's In-Depth Analysis of a Privileged Scaffold in Modern Medicinal Chemistry

Foreword: The Azetidine Ring - A Constrained Scaffold with Expansive Possibilities

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior pharmacological profiles is a relentless endeavor. Among the myriad of heterocyclic scaffolds, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic properties when incorporated into a drug candidate.[1] This guide delves into the therapeutic potential of a specific, yet broadly applicable, azetidine-containing building block: 2-(3-aminoazetidin-1-yl)acetamide. While this molecule itself is not a therapeutic agent, its structural motifs are of high interest in the design of next-generation inhibitors for critical disease targets. This document will explore its synthetic viability, potential as a key pharmacophore in kinase inhibition, particularly in the Janus Kinase (JAK) family, and provide detailed experimental frameworks for its evaluation.

I. The Strategic Synthesis of a Versatile Building Block

The synthesis of 2-(3-aminoazetidin-1-yl)acetamide, while not extensively detailed in publicly available literature for this exact structure, can be strategically approached through a logical, multi-step sequence employing well-established chemical transformations. The proposed pathway leverages the commercially available and versatile starting material, N-Boc-3-aminoazetidine, and focuses on a robust and scalable process.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages: N-alkylation of the protected 3-aminoazetidine followed by deprotection of the amine functionality.

Sources

Advanced Medicinal Chemistry: Azetidine Acetamide Scaffolds in Drug Design

[1]

Executive Summary: The "Goldilocks" Heterocycle

In the landscape of saturated nitrogen heterocycles, the azetidine ring (4-membered) has evolved from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] While pyrrolidines (5-membered) and piperidines (6-membered) have historically dominated, azetidine acetamide derivatives offer a unique intersection of conformational rigidity , metabolic stability , and vector positioning that larger rings cannot replicate.

This guide analyzes the utility of azetidine acetamide derivatives—specifically focusing on their role as bioisosteres and linkers in high-affinity ligands for targets like Janus Kinases (JAK) and Thrombin. We explore the structural rationale, synthetic pathways, and self-validating protocols for integrating this motif into lead optimization campaigns.

Structural & Physicochemical Rationale[2][3][4][5][6]

Vector Positioning and Rigidity

The azetidine ring exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. Unlike the more flexible pyrrolidine, the azetidine core restricts the conformational space of substituents attached at the C3 position. When an acetamide group is attached at C3 (e.g., N-(azetidin-3-yl)acetamide), the vectors of the amide bond are projected in a distinct spatial orientation that often improves ligand-target complementarity.

-

Sp3 Character: Increases the fraction of sp3 hybridized atoms (

), which correlates with improved clinical success by enhancing solubility and reducing promiscuity. -

Metabolic Blocking: The strained ring is surprisingly resistant to oxidative metabolism compared to N-alkyl chains, often serving as a "metabolic sink" that lowers intrinsic clearance (

).

Scaffold Comparison Visualization

The following diagram illustrates the vector differences between azetidine and its homologs.

Figure 1: Comparative analysis of heterocycle vectors. Azetidine offers a rigid projection that minimizes entropic penalty upon binding.

Case Study: JAK3 Selective Inhibition

Azetidine acetamides have proven critical in the design of selective Janus Kinase 3 (JAK3) inhibitors.[2] The challenge in kinase inhibition is often selectivity between isoforms (e.g., JAK1 vs. JAK3).

Mechanism of Action

JAK3 is unique among the JAK family as it pairs exclusively with the common gamma chain (

Figure 2: The JAK-STAT signaling pathway. Azetidine acetamide inhibitors target the ATP-binding pocket of JAK3 to prevent STAT phosphorylation.

The Acetamide Linker Role

In Roche's selective JAK3 inhibitor series, an azetidine ring substituted with an acetamide acts as a critical linker.

-

Function: It bridges the hinge-binding motif and the solvent-exposed tail.

-

SAR Insight: Replacing the azetidine with a pyrrolidine or piperidine resulted in a loss of selectivity or potency, attributed to the specific angle of the amide bond vector relative to the hinge region.

Synthetic Protocols: Constructing the Scaffold

Protocol A: C3-Functionalization of Azetidine

This protocol describes the synthesis of a 3-acetamido-N-substituted azetidine , a common pharmacophore.

Objective: Synthesize N-(1-benzylazetidin-3-yl)acetamide from 1-benzylazetidin-3-ol.

Reagents & Equipment:

-

Starting Material: 1-benzylazetidin-3-ol

-

Reagents: Methanesulfonyl chloride (MsCl), Sodium Azide (

), Lithium Aluminum Hydride (LiAlH -

Solvents: Dichloromethane (DCM), DMF, THF.

-

Validation: LC-MS,

H-NMR.

Step-by-Step Methodology:

-

Mesylation (Activation):

-

Dissolve 1-benzylazetidin-3-ol (1.0 eq) in anhydrous DCM at 0°C.

-

Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

-

Checkpoint: Monitor by TLC until starting alcohol disappears (~1-2 h).

-

Causality: The hydroxyl group is a poor leaving group; mesylation activates it for nucleophilic displacement.

-

-

Azidation (Displacement):

-

Evaporate DCM, dissolve residue in DMF.

-

Add

(2.0 eq) and heat to 80°C for 4 hours. -

Safety: Use a blast shield; azides are potential explosion hazards.

-

Mechanism:[3] S

2 displacement occurs with inversion of configuration (if chiral).

-

-

Reduction (Staudinger or Hydride):

-

Dilute reaction with ether, wash with water, dry organics.

-

Dissolve the crude azide in dry THF. Add LiAlH

(1.5 eq) at 0°C carefully. -

Reflux for 2 hours. Quench via Fieser method (

, 15% NaOH, -

Result: Yields the primary amine 1-benzylazetidin-3-amine.

-

-

Acetylation (Scaffold Completion):

-

Dissolve the amine in DCM/Pyridine (4:1).

-

Add Acetic Anhydride (1.1 eq) at 0°C. Stir for 30 min.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

-

Protocol B: Strain-Release Functionalization (Modern Approach)

For accessing 3,3-disubstituted azetidines (quaternary centers), traditional S

Workflow: Use [1.1.0]azabicyclobutane (ABB) derivatives.[4]

-

Reaction: ABB + Amine/Thiol nucleophile

3-substituted azetidine. -

Advantage: "Spring-loaded" ring opening drives the reaction without harsh conditions.

Figure 3: Strain-release synthesis workflow utilizing azabicyclobutane precursors.

Quantitative Data Summary

The following table summarizes the impact of replacing a pyrrolidine core with an azetidine acetamide core in a hypothetical JAK inhibitor series (based on aggregate literature trends).

| Parameter | Pyrrolidine Analog | Azetidine Analog | Change | Impact |

| IC | 12 nM | 3 nM | 4x Potency | Improved vector alignment |

| Selectivity (JAK1/3) | 5-fold | >20-fold | High | Reduced off-target binding |

| LogD | 2.8 | 1.9 | -0.9 | Improved metabolic stability |

| Cl | 45 µL/min/kg | 12 µL/min/kg | Reduced | Longer half-life |

| TPSA | 65 Å | 65 Å | Neutral | Membrane permeability maintained |

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. Link

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Link

-

Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & Medicinal Chemistry. Link

-

Modular Access to N-SF5 Azetidines via Strain-Release. Nature Communications. Link

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Antiviral Research. Link

Methodological & Application

Application Note & Protocols for Peptide Coupling Using 2-(3-Aminoazetidin-1-yl)acetamide

Abstract

The incorporation of strained heterocyclic scaffolds into peptides and drug conjugates is a powerful strategy for modulating their physicochemical and pharmacological properties. Azetidine rings, in particular, offer a unique combination of rigidity, polarity, and metabolic stability that is highly attractive for drug development.[1][2] This document provides a comprehensive guide for researchers on the use of a novel bifunctional linker, 2-(3-Aminoazetidin-1-yl)acetamide, in peptide coupling reactions. While specific, peer-reviewed protocols for this exact molecule are emerging, this guide establishes robust starting methodologies based on well-understood principles of peptide chemistry. We present detailed, step-by-step protocols for both solution-phase and solid-phase synthesis, explain the chemical rationale behind procedural choices, and offer a framework for optimization and troubleshooting.

Introduction: The Strategic Advantage of the Azetidine Scaffold

2-(3-Aminoazetidin-1-yl)acetamide is a unique linker molecule featuring two distinct primary amine nucleophiles: one exocyclic to the azetidine ring (at the 3-position) and one on the terminal acetamide group. This structure presents opportunities for selective functionalization and the introduction of a compact, rigid, and polar cassette into a target molecule.

The four-membered azetidine ring is not merely a spacer; its inherent ring strain and conformational rigidity can significantly influence the properties of a peptide or drug molecule by:

-

Enhancing Metabolic Stability: The non-natural, strained ring can be less susceptible to enzymatic degradation compared to linear linkers.

-

Improving Pharmacokinetics: The polar nature of the azetidine nitrogen can increase solubility and modulate lipophilicity, key factors in absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

-

Imparting Conformational Constraint: The rigid ring structure reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target.

Due to the presence of two primary amines with different chemical environments, regioselective coupling is a key consideration. The amine at the 3-position of the azetidine ring is a secondary-carbon-attached amine, while the acetamide amine is adjacent to a carbonyl group, potentially influencing its nucleophilicity. Standard amine protection strategies (e.g., Boc, Fmoc) are essential for directing the coupling to the desired site.

The Chemistry of Peptide Bond Formation

The formation of a peptide (amide) bond is a condensation reaction between a carboxylic acid and an amine. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[3][4][5]

Modern peptide synthesis relies on a variety of coupling reagents that efficiently mediate this activation process. These reagents can be broadly categorized as:

-

Carbodiimides: (e.g., DCC, EDC). These reagents form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6]

-

Onium Salts (Uronium/Aminium & Phosphonium): (e.g., HATU, HBTU, PyBOP). These reagents react with the carboxylic acid to form an active ester in situ, which then readily reacts with the amine. They are known for their high efficiency, fast reaction times, and suppression of racemization, making them a preferred choice for difficult couplings.[3][6][7]

The choice of solvent (typically DMF or DCM) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) to neutralize protonated species is critical for reaction success.[6]

Recommended Starting Protocols

The following protocols are designed as robust starting points for coupling a standard N-protected amino acid to one of the primary amines of 2-(3-Aminoazetidin-1-yl)acetamide. It is assumed that the non-reacting amine on the linker is appropriately protected (e.g., with a Boc group).

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for its high efficiency and low risk of racemization, making it suitable for sensitive amino acids.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt that rapidly generates a highly reactive OBt-ester, leading to clean and efficient amide bond formation. DIPEA is used as a non-nucleophilic base to maintain the free amine form of the nucleophile and neutralize the liberated acid. DMF is an excellent polar aprotic solvent for dissolving peptides and reagents.

Reagents and Materials:

-

N-Fmoc/Boc-protected amino acid

-

Monoprotected 2-(3-Aminoazetidin-1-yl)acetamide (e.g., Boc protected at one amine)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, flash chromatography system)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF (target concentration ~0.1 M).

-

Pre-activation: To the stirred solution, add HATU (1.05 eq). Stir for 2-5 minutes at room temperature. A color change may be observed.

-

Base Addition: Add DIPEA (2.0 eq) to the mixture.

-

Nucleophile Addition: Immediately add a solution of the monoprotected 2-(3-Aminoazetidin-1-yl)acetamide (1.1 eq) in a small amount of anhydrous DMF.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the coupling of an N-Fmoc amino acid to the resin-bound peptide chain that has been previously functionalized with 2-(3-Aminoazetidin-1-yl)acetamide.

Rationale: Solid-phase synthesis simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product.[5][8][9] HCTU is a highly efficient uronium-based coupling reagent similar to HBTU but often showing superior performance. The use of piperidine for Fmoc deprotection is a standard and highly effective procedure in SPPS.[9]

Reagents and Materials:

-

Rink amide or 2-chlorotrityl resin pre-loaded with the peptide and terminal 2-(3-Aminoazetidin-1-yl)acetamide (with the other amine available for coupling)

-

N-Fmoc-protected amino acid

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel with a fritted filter

-

Shaker or vortex mixer

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

-

Fmoc Deprotection (if applicable):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, dissolve the N-Fmoc amino acid (3.0 eq relative to resin loading) and HCTU (2.9 eq) in DMF.

-

Add DIPEA (6.0 eq) to the vial and agitate briefly to pre-activate (~1-2 minutes).

-

Immediately add this activation solution to the drained resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete; repeat the coupling step.

-

Washing: Once coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle or final cleavage.

Protocol Comparison and Optimization

The choice of protocol depends on the scale, context (solution vs. solid-phase), and the specific amino acids involved. The table below summarizes the recommended starting conditions.

| Parameter | Protocol 1: Solution-Phase (HATU) | Protocol 2: Solid-Phase (HCTU) | Alternative: Solution-Phase (EDC/Oxyma) |

| Context | Small to medium scale, fragment condensation | Stepwise synthesis of peptides | Economical, large-scale synthesis |

| Coupling Reagent | HATU | HCTU | EDC hydrochloride |

| Additive | N/A (built-in) | N/A (built-in) | Oxyma or HOBt |

| Base | DIPEA | DIPEA | NMM or DIPEA |

| Solvent | Anhydrous DMF | Anhydrous DMF | Anhydrous DCM or DMF |

| Stoichiometry (AA:Linker:Reagent:Base) | 1 : 1.1 : 1.05 : 2 | 3 : 1 : 2.9 : 6 (relative to resin) | 1 : 1.1 : 1.2 : 1.2 (for Oxyma) : 2 |

| Typical Time | 1-4 hours | 30-60 minutes | 4-12 hours |

| Key Advantage | Fast, high efficiency, low racemization | Simplified purification, automation-friendly | Cost-effective, water-soluble byproduct (EDU) |

Troubleshooting & Optimization:

-

Low Coupling Yield:

-

Increase the equivalents of amino acid and coupling reagent (up to 5 eq in SPPS).

-

Increase reaction time or slightly elevate the temperature (e.g., to 40 °C), but be mindful of potential racemization.

-

Consider a more potent coupling reagent like COMU.

-

-

Side Reactions (e.g., Racemization):

-

Ensure the reaction temperature is kept at or below room temperature.

-

Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA.[6]

-

Ensure the use of an additive like HOBt or Oxyma if using a carbodiimide.

-

-

Poor Solubility:

-

If reactants are not fully dissolved, try a solvent mixture such as DMF/DCM or add a small amount of N-methyl-2-pyrrolidone (NMP).

-

Workflow Visualizations

The following diagrams illustrate the general workflows described in this guide.

Caption: General workflow for solution-phase peptide coupling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. jpt.com [jpt.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.uci.edu [chem.uci.edu]

Functionalization of the Primary Amine in 2-(3-Aminoazetidin-1-yl)acetamide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of the more reactive aziridines, imparts unique conformational constraints and physicochemical properties.[1][3] This makes them valuable components in the design of novel therapeutics. The specific compound, 2-(3-aminoazetidin-1-yl)acetamide, presents a versatile building block with two distinct nitrogen nucleophiles: a primary amine on the azetidine ring and a secondary amine within the ring. The selective functionalization of the exocyclic primary amine is a key strategy for generating diverse libraries of compounds for drug discovery programs. This guide provides a detailed overview of established methods for the selective functionalization of this primary amine, including acylation, sulfonylation, and reductive amination, complete with detailed protocols and mechanistic insights.

Core Principles of Selective Functionalization

The selective functionalization of the primary amine in 2-(3-aminoazetidin-1-yl)acetamide hinges on the differential nucleophilicity and steric accessibility of the two nitrogen atoms. The primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, allowing for preferential reaction under carefully controlled conditions.

Key Functionalization Strategies and Protocols

This section details three robust methods for modifying the primary amine of 2-(3-aminoazetidin-1-yl)acetamide.

Acylation: Formation of Amide Bonds

Acylation is a fundamental transformation in organic synthesis that forms a stable amide bond.[4] The reaction of the primary amine with an acyl chloride or a carboxylic acid activated with a coupling reagent is a common and efficient method.[5][]

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating a leaving group (e.g., chloride) to yield the thermodynamically stable amide product.[5] A base is typically required to neutralize the acidic byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of 2-(3-aminoazetidin-1-yl)acetamide with an acyl chloride.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-aminoazetidin-1-yl)acetamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1–0.5 M.[4]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.[4]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Acylation Conditions

| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | DCM | 0 to RT | >90 |

| Benzoyl Chloride | DIEA | THF | 0 to RT | >85 |

| 4-Bromobutyryl Chloride | Triethylamine | DCM | 0 to RT | ~52[4] |

Visualization of Acylation Workflow

Caption: Workflow for the acylation of 2-(3-aminoazetidin-1-yl)acetamide.

Sulfonylation: Synthesis of Sulfonamides

Sulfonylation is a reliable method for forming sulfonamides, which are important functional groups in many pharmaceutical agents.[7] The reaction of a primary amine with a sulfonyl chloride is the most common approach.[8][9]

Mechanistic Insight: Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[8] This is followed by the elimination of a chloride ion to form the sulfonamide. A base is necessary to neutralize the generated HCl.[8] A potential side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[8] This can be minimized by controlling the stoichiometry and reaction temperature.[10]

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol provides a general procedure for the sulfonylation of the primary amine.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(3-aminoazetidin-1-yl)acetamide (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[8]

-

Cooling: Cool the mixture to 0 °C in an ice bath.[8]

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.[8]

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[8] If a water-immiscible solvent was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.[8]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[8]

Data Presentation: Representative Sulfonylation Conditions

| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| p-Toluenesulfonyl chloride | Pyridine | DCM | 0 to RT | >90 |

| Methanesulfonyl chloride | Triethylamine | THF | 0 to RT | >85 |

| Benzenesulfonyl chloride | Pyridine | DCM | 0 to RT | High[7] |

Visualization of Sulfonylation Logic

Caption: Key factors influencing selective monosulfonylation.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting the primary amine into a secondary amine.[11] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[12]

Mechanistic Insight: The primary amine first condenses with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of a reducing agent, the imine is then reduced to the corresponding secondary amine. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[12]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the reductive amination of 2-(3-aminoazetidin-1-yl)acetamide with an aldehyde.

-

Reaction Setup: To a solution of 2-(3-aminoazetidin-1-yl)acetamide (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH), add a mild acid catalyst like acetic acid (optional, can facilitate imine formation).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation: Representative Reductive Amination Conditions

| Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)3 | DCE | Acetic Acid | High[12] |

| Acetone | NaBH(OAc)3 | DCM | None | Good |

| Cyclohexanone | NaBH4/MeOH | MeOH | None | Good |

Visualization of Reductive Amination Pathway

Caption: The sequential pathway of a reductive amination reaction.

Troubleshooting and Considerations

-

Protecting Groups: In cases where selectivity is challenging or if other functional groups in the acylating/sulfonylating agent might react, the use of a protecting group on the endocyclic azetidine nitrogen may be necessary.[13][14] Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[14][15]

-

Azetidine Ring Stability: The azetidine ring is generally stable under the described reaction conditions.[16][17] However, harsh acidic or basic conditions and high temperatures should be avoided to prevent potential ring-opening side reactions.[1][3]

-

Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to minimize the formation of byproducts.

Conclusion

The selective functionalization of the primary amine in 2-(3-aminoazetidin-1-yl)acetamide provides a powerful platform for the synthesis of diverse chemical libraries for drug discovery. The methods of acylation, sulfonylation, and reductive amination are robust and well-established techniques that, with careful control of reaction conditions, allow for the targeted modification of this versatile building block. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of the azetidine scaffold in their synthetic endeavors.

References

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available from: [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available from: [Link]

-

LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: a review. Available from: [Link]

-

ChemRxiv. Bio-Inspired Primary Amine α-C–H Functionalization. Available from: [Link]

-

Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available from: [Link]

-

Royal Society of Chemistry. . Available from: [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Available from: [Link]

-

Wiley Online Library. Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]

-

PubMed. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

ACS Publications. 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Available from: [Link]

-

Royal Society of Chemistry. CHAPTER 4: Amide Bond Formation. Available from: [Link]

-

National Institutes of Health. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link]

-

National Institutes of Health. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

Course Hero. Protection for the AMINE.pptx. Available from: [Link]

-

ResearchGate. Acetylation of amines with acetic anhydride. Available from: [Link]

-

Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. Available from: [Link]

-

ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available from: [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

-

LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link]

-

Harvard University. Myers Chem 115. Available from: [Link]

-

Royal Society of Chemistry. Primary α-tertiary amine synthesis via α-C–H functionalization. Available from: [Link]

-

YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Available from: [Link]

-

ChemRxiv. Primary α-Tertiary Amine Synthesis via α-C–H Functionalization. Available from: [Link]

-

Royal Society of Chemistry. Primary α-tertiary amine synthesis via α-C–H functionalization. Available from: [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]

-

ResearchGate. (PDF) Primary α-Tertiary Amine Synthesis via α-C–H Functionalization. Available from: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. cbijournal.com [cbijournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(3-Aminoazetidin-1-yl)acetamide

Ticket ID: SOL-AZT-003 Status: Open Subject: Troubleshooting solubility in organic solvents for synthesis and purification. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering solubility challenges with 2-(3-Aminoazetidin-1-yl)acetamide . This molecule presents a classic "solubility paradox" in organic synthesis: it possesses high water solubility due to its polarity and hydrogen-bonding capacity but exhibits poor solubility in standard organic solvents (DCM, EtOAc, Toluene) required for many synthetic transformations.[1]

This guide provides a tiered troubleshooting approach. We move from non-invasive solvent engineering to chemical modification strategies.[1]

Module 1: Diagnostic & Physicochemical Profiling

Before attempting a fix, we must understand the cause of the insolubility.

The Structural Barrier

The molecule contains three critical features that drive its lattice energy up and organic solubility down:

-

Primary Amine (

): A strong hydrogen bond donor/acceptor and a basic center.[1] -

Acetamide Tail (

): A highly polar motif with strong dipole moments. -

Azetidine Core: The strained 4-membered ring creates a compact, rigid structure that packs efficiently in a crystal lattice, requiring high energy to break (high heat of fusion).[1]

Thermodynamic Reality: To dissolve this solid, the solvent-solute interactions must overcome the strong solute-solute interactions (intermolecular H-bonds). Standard non-polar solvents (DCM, Hexane) lack the dipole strength to break this lattice.

Module 2: Troubleshooting Protocols

Tier 1: Solvent Engineering (The "Magic Mixtures")

Use this if you cannot chemically modify the substrate.

Standard pure solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) will fail.[1] You must disrupt the hydrogen bonding network.[1]

| Solvent System | Ratio (v/v) | Application | Mechanism |

| DCM : MeOH | 9:1 to 4:1 | Reaction / Chromatography | Methanol acts as a H-bond disruptor, "carrying" the polar amine into the DCM phase. |

| CHCl | 9:1 | Extraction | Chloroform is slightly more polar than DCM; Ethanol is less nucleophilic than MeOH.[1] |

| DCM : HFIP | 95:5 | Difficult Dissolutions | Hexafluoroisopropanol (HFIP) is a potent H-bond donor that aggressively solvates basic amines.[1] |

Protocol A: The Tyndall Effect Validation How to ensure you have a true solution, not a micro-suspension.

-

Prepare your mixture (e.g., 100 mg solute in 2 mL DCM/MeOH 9:1).

-

Sonicate for 60 seconds.

-

Darken the room and shine a laser pointer (red or green) through the vial.

-

Result: If you see a solid beam path (Tyndall effect), you have a suspension.[1] Add more MeOH. If the beam is invisible, you have a true solution.[1]

Tier 2: pH Manipulation (The "Free-Basing" Strategy)

Use this if your starting material is a salt (e.g., HCl or TFA salt).

Commercial supplies of amino-azetidines are often stabilized as Hydrochloride (HCl) salts. These salts are insoluble in DCM. You must liberate the "Free Base" to achieve organic solubility.

Protocol B: In-Situ Neutralization (The "Wash" Method)

-

Dissolution: Dissolve the salt in a minimum amount of Water (or Methanol).[1]

-

Basification: Add saturated aqueous

or -

Extraction: Extract continuously with DCM:Isopropanol (3:1) . Note: Pure DCM will fail to extract this polar amine from water.

-

Drying: Dry the organic layer over

(Sodium Sulfate) and concentrate.[1][2]-

Result: The resulting oil/solid is the Free Base, which has significantly higher solubility in organic solvents than the salt.

-

Tier 3: Chemical Modification (Transient Protection)

Use this if you need to perform a reaction in a strictly non-polar environment (e.g., anhydrous DCM).[1]

If Tier 1 and 2 fail, you must mask the polarity of the primary amine.

Protocol C: "Boc-Solubilization" Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group adds a lipophilic "grease" ball to the molecule, making it soluble in DCM, EtOAc, and even Toluene.[1]

-

Setup: Suspend 2-(3-Aminoazetidin-1-yl)acetamide (1.0 equiv) in Dioxane:Water (1:1) .

-

Reagent: Add

(2.0 equiv) and -

Reaction: Stir at RT for 2-4 hours. The suspension will likely clear as the Boc-derivative forms.

-

Workup: The product is now soluble in EtOAc. Extract, wash with brine, and dry.[1]

-

Usage: Perform your desired chemistry on the azetidine core or acetamide tail.[1]

-

Deprotection: Remove Boc later with TFA/DCM or HCl/Dioxane.[1]

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubility strategy based on your experimental constraints.

Figure 1: Decision Matrix for solubilizing polar amino-azetidine derivatives. Blue nodes represent decision points; Green nodes represent optimal solutions.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am trying to purify this compound on silica gel, but it streaks and sticks to the column. Why?

A: The basic primary amine interacts strongly with the acidic silanols (

-

Fix 1: Add 1% Triethylamine (

) or 1% Ammonium Hydroxide ( -

Fix 2: Use Amine-Functionalized Silica (KP-NH) cartridges.[1][3] These are designed specifically for polar amines and allow you to use simpler solvent gradients (e.g., Hexane:EtOAc or DCM:EtOAc) without streaking [1].

Q2: Can I use DMF or DMSO instead of DCM? A: Yes. This molecule is highly soluble in dipolar aprotic solvents like DMF, DMAc, and DMSO. However, removing these high-boiling solvents requires aqueous workups (which are difficult due to the molecule's water solubility) or high-vacuum evaporation. If you use DMF, ensure you can remove it without washing with water, or you will lose your product to the aqueous phase.[1]

Q3: Is the azetidine ring stable under acidic conditions? A: Azetidines have high ring strain (~25 kcal/mol) [2].[4] While they are more stable than aziridines, strong acids or strong nucleophiles can trigger ring-opening. When forming salts or deprotecting (e.g., removing Boc), keep temperatures low (0°C) to prevent ring-opening polymerization or hydrolysis of the acetamide side chain.

Q4: I need to run an NMR. What solvent should I use?

A: Do not struggle with

References

-

Biotage. (2023).[1][2][3][5] Is there an easy way to purify organic amines? Retrieved from .

-

Doda, L., et al. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle.[6][7][8] Organic & Biomolecular Chemistry.[1][3][4][5] Retrieved from .[1]

-

PubChem. (n.d.).[1] Acetamide Compound Summary.[1][9] Retrieved from .[1]

-

ChemSrc. (2025).[1][10] 2-(3-Aminoazetidin-1-yl)acetamide Properties. Retrieved from .[1]

Sources

- 1. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. CAS#:1339372-14-3 | 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide | Chemsrc [chemsrc.com]

Optimizing yield in the synthesis of 2-(3-Aminoazetidin-1-yl)acetamide

Technical Support Center: Synthesis Optimization Guide Ticket ID: #8492-AZT Subject: Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Golden Route" Strategy

You are likely encountering yield issues due to the competing nucleophilicity of the primary amine (C3 position) versus the secondary amine (N1, ring nitrogen), or degradation of the strained azetidine ring.

To optimize yield for 2-(3-Aminoazetidin-1-yl)acetamide , you cannot rely on direct alkylation of the free diamine. The industry-standard "High-Fidelity" route utilizes a Boc-protection strategy to mask the primary amine, forcing regioselective alkylation at the ring nitrogen.

This guide details the optimized 2-step protocol:

-

Regioselective N-Alkylation: Using tert-butyl azetidin-3-ylcarbamate.

-

Controlled Deprotection: Acidolytic cleavage without ring opening.

Part 1: The Optimized Protocol

Visual Workflow (Reaction Pathway)

Caption: Figure 1. The regioselective "Boc-Route" prevents side-reactions at the primary amine, ensuring N1-alkylation.

Step-by-Step Methodology

Step 1: N-Alkylation (Formation of the Acetamide Linker)

-

Reagents: tert-butyl azetidin-3-ylcarbamate (1.0 equiv), 2-Chloroacetamide (1.1 equiv), Potassium Carbonate (

, 2.0 equiv) or DIPEA (1.5 equiv). -

Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup.

-

Procedure:

-

Why this works: The azetidine nitrogen is moderately nucleophilic. Using a mild base and controlled heat prevents the "ring opening" that occurs at higher temperatures (thermal strain release).

Step 2: Deprotection (Boc Removal)

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

-

Procedure:

-

Cool the intermediate solution to 0°C.

-

Add the acid dropwise.

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Evaporate volatiles under reduced pressure. The product will be a hygroscopic salt (HCl or TFA salt).

-

-

Why this works: Anhydrous acidic conditions minimize the risk of hydrolytic ring opening compared to aqueous acids.

Part 2: Troubleshooting & FAQs

Visual Troubleshooting Logic

Caption: Figure 2. Decision tree for diagnosing yield loss in azetidine functionalization.

Q1: Why am I seeing linear byproducts in my NMR?

Diagnosis: You are experiencing Azitidine Ring Opening . Mechanism: The azetidine ring has a strain energy of ~25 kcal/mol.[4] In the presence of strong nucleophiles or high heat, the ring nitrogen can act as a leaving group, especially if the nitrogen is quaternized or activated. Solution:

-

Temperature Control: Never reflux in high-boiling solvents like DMF. Keep reaction temperatures below 60°C.

-

Base Choice: Avoid strong hydroxide bases (NaOH/KOH) which can attack the ring. Use hindered organic bases (DIPEA) or mild inorganic carbonates (

).

Q2: My product disappears during aqueous workup. Where is it?

Diagnosis: "The Polarity Trap." Explanation: 2-(3-Aminoazetidin-1-yl)acetamide is a small molecule containing a primary amine, a tertiary amine, and an amide. It is highly water-soluble (LogP < 0). It will not partition into Ethyl Acetate or DCM effectively, especially as a salt. Solution:

-

Avoid Aqueous Extraction: If using MeCN, filter off the inorganic salts (

) and evaporate the solvent directly. -

Purification: Use Reverse Phase Flash Chromatography (C18) eluting with Water/Acetonitrile (0.1% TFA or Formic Acid). The product will elute early.

-

Alternative: If the product is the HCl salt, it can often be precipitated from cold MeOH/Ether.

Q3: Can I use 2-bromoacetamide instead of the chloro- derivative?

Answer: Yes, but with caution. Risk: Bromide is a better leaving group, making the reagent more reactive. While this speeds up the reaction, it increases the risk of over-alkylation (quaternization of the ring nitrogen) if the stoichiometry isn't strictly controlled. Recommendation: If using the bromo-derivative, cool the reaction to 0°C during addition and limit the reagent to 1.0 equivalents.

Part 3: Quantitative Optimization Data

Table 1: Reagent Stoichiometry for Optimal Yield

| Component | Role | Equivalents | Notes |

| 3-Boc-Aminoazetidine | Substrate | 1.0 | Limiting reagent. |

| 2-Chloroacetamide | Electrophile | 1.1 - 1.2 | Slight excess ensures conversion. |

| Potassium Carbonate | Base | 2.0 - 2.5 | Scavenges HCl; insoluble in MeCN (heterogeneous). |

| Potassium Iodide (KI) | Catalyst | 0.1 (10 mol%) | Optional. Accelerates reaction via in situ Finkelstein. |

| Solvent (MeCN) | Medium | 5-10 Vol | 0.1M - 0.2M concentration is ideal. |

References

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[4]

-

Couty, F., et al. (2016).[5] Synthesis of Azetidines from

-Amino Alcohols. Journal of Organic Chemistry, 81, 2899-2910.[5] -

BenchChem Technical Support. (2025). Azetidine Ring Formation & Troubleshooting. BenchChem Protocols.

-

ChemicalBook. (2025). Acetamide Synthesis and Properties.

-

PubChem. (2025). Compound Summary: 3-Aminoazetidine-1-carboxamide derivatives.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling azetidine derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Azetidine synthesis [organic-chemistry.org]

Preventing azetidine ring opening during acidic workup

Preventing Azetidine Ring Opening During Acidic Workup

Welcome to the Technical Support Center for scientists and researchers working with azetidines. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in azetidine chemistry: preventing the undesired ring opening of the strained four-membered ring during acidic workup procedures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring so susceptible to opening under acidic conditions?

A1: The susceptibility of the azetidine ring to opening under acidic conditions is a direct consequence of its significant ring strain, which is approximately 25.4 kcal/mol.[1][2][3] This is substantially higher than less strained rings like pyrrolidine (5.4 kcal/mol) but comparable to the highly reactive aziridine ring (27.7 kcal/mol).[2] The acid-mediated ring-opening mechanism typically involves two key steps:

-

Protonation of the Nitrogen: The lone pair of electrons on the azetidine nitrogen acts as a base, readily accepting a proton from an acidic medium. This protonation makes the nitrogen atom a better leaving group and further activates the ring.[4][5][6]

-

Nucleophilic Attack: The protonated azetidinium ion becomes highly electrophilic. The carbon atoms adjacent to the nitrogen are now susceptible to attack by nucleophiles present in the reaction mixture, such as water, alcohols, or halide ions. This attack relieves the ring strain, leading to the cleavage of a C-N bond and the formation of a stable, acyclic product.[4][6]

The pKa of the azetidine nitrogen is a critical factor; once protonated, the ring's vulnerability to nucleophilic attack increases significantly.[5][7]

Q2: What are the most common signs that my azetidine ring has opened during workup?

A2: Detecting ring opening is crucial for troubleshooting. The most common indicators include:

-

Unexpected Products in Analytical Data: The appearance of new, unexpected peaks in your HPLC, LC-MS, or GC-MS chromatograms is a primary sign. The ring-opened product will have a different retention time and mass-to-charge ratio.

-

Complex ¹H NMR Spectra: Instead of the characteristic signals for the constrained azetidine ring protons, you may observe a more complex spectrum corresponding to a flexible, acyclic amine. Look for the disappearance of shielded protons and the appearance of new signals, such as those for a new alcohol or halide-bearing carbon.

-

Low Yields of the Desired Product: If you consistently obtain low yields of your azetidine-containing compound after acidic workup and purification, undesired ring opening is a likely culprit.

-

Changes in Physical Properties: The ring-opened product will have different physical properties, such as polarity and solubility, which may become apparent during the extraction or chromatography steps.

Q3: Are certain types of azetidines more stable than others in acidic conditions?

A3: Yes, the stability of the azetidine ring is highly dependent on its substitution pattern. Several factors play a role:

-

N-Substitution: Electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc, Cbz) groups, decrease the basicity of the nitrogen atom.[1][8] This makes protonation less favorable, thereby increasing the stability of the ring under acidic conditions.[1][5] Conversely, N-alkyl groups, which are electron-donating, can increase the basicity of the nitrogen and make the ring more prone to opening.

-

C-Substitution: Steric hindrance around the ring can sometimes provide kinetic stability by blocking the approach of a nucleophile. However, substituents that can stabilize a carbocation upon ring opening (e.g., at a benzylic position) can actually promote the cleavage of the C-N bond.[4]

-

Electronic Effects of Substituents: A study on N-substituted aryl azetidines found that analogues with a pyridyl group on the nitrogen were more stable than those with a phenyl group. This was attributed to the very low pKa of the azetidine nitrogen in the pyridyl analogues, which prevents its protonation at acidic pH.[7][9]

Troubleshooting Guide: Common Issues and Solutions

| Issue | Symptoms | Probable Cause(s) | Recommended Solutions |

| Significant Product Decomposition | Appearance of multiple new peaks in LC-MS; very low recovery of desired product. | The acidic workup conditions (e.g., 1M HCl) are too harsh for your specific azetidine derivative. | 1. Use a milder acid: Switch to a weaker organic acid like saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid. 2. Perform a buffered workup: Use a buffered solution (e.g., a phosphate buffer at pH 7) to neutralize the reaction mixture.[5] 3. Lower the temperature: Perform the entire workup and extraction procedure at 0 °C or below to slow down the rate of decomposition. |

| Inconsistent Yields | Yields vary significantly between batches even with the same protocol. | Inconsistent pH control during the workup; temperature fluctuations. | 1. Standardize pH measurement: Use a calibrated pH meter to ensure the final pH of the aqueous layer is consistent and in a safe range (ideally neutral or slightly basic) before extraction.[1] 2. Use an ice bath: Consistently use an ice bath for all neutralization and washing steps. |

| Decomposition on Silica Gel | Streaking of the product spot on TLC; low recovery after column chromatography. | The acidic nature of standard silica gel is catalyzing the ring opening of the azetidine.[1][10] | 1. Neutralize the silica gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%).[10] 2. Use an alternative stationary phase: Switch to neutral or basic alumina, or Florisil for the purification.[1][10] 3. Minimize contact time: Use a faster flow rate or flash chromatography to reduce the time the compound spends on the column. |

| Intramolecular Ring Opening | Formation of a specific, rearranged byproduct. | A nucleophilic group within the molecule is attacking the protonated azetidine ring. | 1. Protect the internal nucleophile: If possible, protect the internal nucleophilic group (e.g., an amide or alcohol) before subjecting the molecule to acidic conditions.[7][11] 2. Modify the molecular structure: Increasing the distance between the internal nucleophile and the azetidine ring can disfavor the intramolecular reaction.[7] |

Visualizing the Problem: The Mechanism of Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism of azetidine ring opening initiated by an acid (H-A) and a nucleophile (Nu⁻).

Caption: Acid-catalyzed ring opening of an azetidine.

Key Experimental Protocols

Protocol 1: Mild Acidic Workup Using Saturated Ammonium Chloride

This protocol is recommended when your reaction has been run under basic or organometallic conditions and needs to be quenched and neutralized without exposing the azetidine to strong acids.

Objective: To neutralize a reaction mixture while maintaining a mildly acidic to neutral pH to prevent azetidine decomposition.

Methodology:

-

Cool the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice-water bath.

-

Quench and Neutralize: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor the pH of the aqueous phase with pH paper or a calibrated meter, aiming for a final pH between 6 and 7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

Protocol 2: Non-Aqueous Acidic Workup

This protocol is useful for reactions where the product is sensitive to water, and a non-aqueous method is required to remove an acid-labile protecting group (like a silyl ether) or neutralize a basic reagent.

Objective: To perform an acidic workup in the absence of water.

Methodology:

-

Cool the Reaction: Cool the reaction mixture in an appropriate organic solvent (e.g., dichloromethane, THF) to 0 °C.

-

Acid Addition: Prepare a solution of a suitable acid in an anhydrous organic solvent. A common choice is a solution of HCl in 1,4-dioxane or diethyl ether. Add this solution dropwise to the cooled reaction mixture until the desired transformation or neutralization is complete.

-

Neutralization (if necessary): If the product needs to be isolated in its free-base form, carefully add a solid, mild base such as sodium bicarbonate (NaHCO₃) and stir until gas evolution ceases.

-

Filtration: Filter the mixture to remove any precipitated salts.

-

Concentration: Concentrate the filtrate under reduced pressure, keeping the temperature low. The crude product can then be purified using a neutralized stationary phase.

Decision-Making Workflow for Workup Strategy

This workflow can help you decide on the most appropriate workup strategy for your specific azetidine compound.

Caption: Decision workflow for selecting an azetidine workup.

By understanding the mechanisms of ring opening and carefully selecting workup and purification conditions, researchers can significantly improve the stability and final yields of their valuable azetidine-containing molecules.

References

-

Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601. [Link]

-

Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. [Link]

-

Driver, T. G., & Doyle, M. P. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1954–1958. [Link]

-

Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

-

Luisi, R., & Capriati, V. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

-

Jacobsen, E. N., & Knowles, R. R. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1133–1140. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

-

Eckert-Maksić, M., & Maksić, Z. B. (2007). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta, 80(2), 241-249. [Link]

-

Ma, J., & Jansa, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3585-3607. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. [Link]

-

Luisi, R., & Capriati, V. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Platform. University of Bari Aldo Moro Institutional Research Repository. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Storage and handling to prevent degradation of aminoazetidine compounds

Topic: Prevention of Degradation in Aminoazetidine Compounds Audience: Medicinal Chemists, Process Chemists, and compound management staff.

Introduction: The Stability Paradox

Welcome to the Aminoazetidine Technical Support Center. You are likely here because you are observing unexpected decomposition, yellowing, or yield loss with your azetidine building blocks.

The Core Challenge: Aminoazetidines are high-value pharmacophores due to their ability to lower lipophilicity and create rigid vectors. However, they possess a "Stability Paradox":

-

High Ring Strain: The 4-membered ring possesses ~26 kcal/mol of strain energy (Baeyer and Pitzer strain).

-

High Basicity: The amino group (typically at the 3-position) increases electron density, making the ring nitrogen a potent nucleophile and a base.

This guide provides the protocols necessary to arrest the thermodynamic drive toward ring-opening and polymerization.

Module 1: The Mechanics of Degradation (The "Why")

Q: Why did my white aminoazetidine solid turn to yellow oil overnight?

A: You likely witnessed oxidative oligomerization or acid-catalyzed ring opening , driven by the release of ring strain.

Unlike stable 5- or 6-membered rings (pyrrolidines/piperidines), azetidines are kinetically trapped in a high-energy state. Two primary mechanisms drive their degradation:

-

Acid-Catalyzed Ring Opening (Hydrolysis): In the presence of even weak acids (or protic solvents) and a nucleophile (like water or atmospheric moisture), the ring nitrogen protonates. This activates the C-N bond for cleavage, relieving the 90° bond angle strain.

-

Intermolecular Polymerization: As a free base, the amine of one molecule attacks the strained ring of another, leading to rapid oligomerization. This is often visualized as the material turning into a viscous yellow/orange gum.

Visualizing the Threat: Degradation Pathways

The following diagram illustrates the two lethal pathways you must prevent.

Caption: Figure 1. The dual degradation pathways of aminoazetidines. Acidic environments trigger hydrolysis (top path), while concentrated free-base forms trigger polymerization (bottom path).

Module 2: Storage Protocols (The "How")

Q: Should I store my compound as a free base or a salt?

A: Always store as a salt (HCl or TFA) whenever possible.

The salt form protonates the amine, removing the lone pair's ability to initiate nucleophilic attack on other molecules (polymerization). However, you must ensure the salt is anhydrous , as the combination of acid (from the salt) and moisture will drive the hydrolytic ring-opening described in Module 1.

Q: What are the exact storage conditions?

Use the "Cold-Dry-Dark" Protocol.

| Parameter | Protocol | Scientific Rationale |

| Temperature | -20°C (Required) | Reduces kinetic energy, slowing the rate of ring-opening collisions. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents N-oxide formation) and moisture (prevents hydrolysis). |

| Physical State | Solid (Salt) | Limits molecular mobility, preventing intermolecular polymerization. |

| Container | Amber Vial + Parafilm | Blocks UV light (which can excite the strained bond) and seals against humidity. |

Module 3: Handling & Reaction Setup

Q: I need the free base for a reaction. How do I handle it without degradation?

A: Generate the free base in situ or immediately prior to use. Do not store the free base.

Protocol: Safe Generation of Aminoazetidine Free Base

-

Solvent Choice: Use aprotic solvents (DCM, THF, or Ether). Avoid Methanol or Water, as these act as nucleophiles that can open the ring.

-

Temperature: Perform the neutralization at 0°C .

-

Base: Use a mild inorganic base (e.g., K2CO3 or NaHCO3) rather than a strong hydroxide, which can act as a nucleophile.

-

Workup: If extraction is necessary, keep the rotary evaporator bath < 30°C . Do not dry to complete dryness if the compound is an oil; leave a small amount of solvent to act as a buffer against polymerization.

Workflow: Decision Matrix for Handling

Caption: Figure 2. Decision matrix for handling aminoazetidines. Note the critical urgency when handling the free base form.

Module 4: Troubleshooting & FAQs

Q: My NMR shows broad peaks and "mud" in the baseline. What happened?

A: This is the signature of oligomerization .

-

Diagnosis: Check the proton NMR region between 2.0–4.0 ppm. Sharp multiplets indicate a healthy azetidine. Broad, undefined humps indicate the ring has opened and polymerized.

-

Solution: There is no "rescue" for the polymerized portion. You must repurify the remaining monomer (if any) via column chromatography on neutral alumina (not silica, which is acidic) or basified silica (1% Et3N).

Q: Can I use Silica Gel chromatography?

A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 6-6.5). This acidity is sufficient to trigger ring opening of aminoazetidines during the time they spend on the column.

-

Correct Protocol: Pre-treat the silica column with 1-2% Triethylamine (Et3N) in your eluent system to neutralize acidic sites before loading your compound.

Q: I see a new peak in LCMS M+18. What is it?

A: This is the Hydrolysis Product .

-

Mechanism: Water has attacked the ring. (Mass of Azetidine + 18).

-

Cause: Your solvent was "wet" or the storage vial was not sealed properly.

-

Prevention: Use anhydrous solvents and store under Argon.

References

-

Organic Chemistry Portal . (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening. [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine reactivity and strain).

- Sigma-Aldrich (Merck). Handling and Storage of Air-Sensitive Reagents.

Validation & Comparative

A Comparative Guide to the Structural Validation of Azetidine Derivatives Using X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of Azetidine Derivatives Supported by Experimental Data.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer unique three-dimensional frameworks that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, solubility, and receptor affinity.[3][4] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the anticancer agent cobimetinib, feature the azetidine moiety, underscoring its therapeutic importance.[3] Given the profound impact of the three-dimensional arrangement of substituents on biological activity, unambiguous structural validation is paramount for rational drug design and structure-activity relationship (SAR) studies.[5]

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the three-dimensional atomic arrangement of molecules.[6][7][8] This technique provides precise and accurate measurements of molecular dimensions, offering unparalleled insights into the conformation of the azetidine ring, the orientation of its substituents, and intermolecular interactions within the crystal lattice.[7][9] This guide provides a comprehensive overview of the application of X-ray crystallography for the structural validation of azetidine derivatives, a comparative analysis with other analytical techniques, and detailed experimental protocols.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of electron density within a crystal.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles.[6][7] This level of detail is crucial for understanding the subtle structural nuances of azetidine derivatives that can govern their biological function.

A key advantage of X-ray crystallography is its ability to determine the absolute stereochemistry of chiral centers, which is often a critical factor in the pharmacological activity of a drug molecule.[10] For azetidine derivatives, which can possess multiple stereocenters, this capability is invaluable.

Experimental Workflow: From Synthesis to Structure

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals of the target compound.[10] This can often be a bottleneck in the process, but a systematic approach to crystallization screening can significantly improve the chances of success.[11]

Diagram of the X-ray Crystallography Workflow

Caption: A generalized workflow for the structural determination of azetidine derivatives using X-ray crystallography.

Detailed Experimental Protocol

-

Synthesis and Purification: The azetidine derivative of interest is synthesized and purified to the highest possible degree. Impurities can significantly hinder crystallization.[5]

-

Crystallization: Growing single crystals suitable for X-ray diffraction is a critical step.[10] Common techniques for small molecules include:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.[12]

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container holding a more volatile solvent in which the compound is less soluble. Diffusion of the vapor of the second solvent into the first induces crystallization.[13]

-

Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.[12] A variety of solvents and solvent mixtures should be screened to find the optimal conditions.[5]

-

-

Crystal Mounting and Data Collection: A suitable single crystal is carefully mounted on a goniometer head and placed in an X-ray diffractometer.[5] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5] X-ray diffraction data are then collected as the crystal is rotated in the X-ray beam.[14]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then "solved" using computational methods.[5] This initial model is then "refined" to improve the agreement between the calculated and observed diffraction data.[5]

-

Validation: The final structural model is rigorously validated to ensure its quality and accuracy.[5] This involves checking for consistency with known chemical principles and analyzing various statistical parameters.[15]

A Self-Validating System: Interpreting Crystallographic Data